molecular formula C5H4IN3O4 B14924037 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B14924037
M. Wt: 297.01 g/mol
InChI Key: JUNBDIQIHUXZPA-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of iodine, methyl, nitro, and carboxylic acid functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and iodination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems can help in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Reduction: Formation of 4-amino-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

    Oxidation: Formation of this compound derivatives with oxidized methyl groups.

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. The combination of functional groups in this compound allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C5H4IN3O4

Molecular Weight

297.01 g/mol

IUPAC Name

4-iodo-2-methyl-5-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C5H4IN3O4/c1-8-3(5(10)11)2(6)4(7-8)9(12)13/h1H3,(H,10,11)

InChI Key

JUNBDIQIHUXZPA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O

Origin of Product

United States

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